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Compound of Interest

Compound Name: m-PEG48-amine

Cat. No.: B7909833 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
m-PEG48-amine, or methoxy-poly(ethylene glycol)48-amine, is a high-molecular-weight,

monodisperse polyethylene glycol (PEG) derivative that plays a crucial role in modern drug

delivery and bioconjugation. Its structure features a methoxy group at one terminus and a

primary amine at the other, connected by a chain of 48 repeating ethylene glycol units. This

heterobifunctional architecture makes it an ideal hydrophilic linker for covalently attaching to

biomolecules, nanoparticles, and small-molecule drugs. The extensive PEG chain enhances

the solubility, stability, and pharmacokinetic profile of the conjugated entity, making m-PEG48-
amine a valuable tool in the development of advanced therapeutics such as antibody-drug

conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Physicochemical Properties
The properties of m-PEG48-amine are primarily dictated by its long polyethylene glycol chain.

The following table summarizes its key physicochemical characteristics.
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Property Value Reference

Molecular Formula C97H197NO48 [1][2][3]

Molecular Weight ~2145.6 g/mol [1][2][3]

CAS Number 32130-27-1 [1][4]

Appearance White to off-white solid [2]

Solubility

Soluble in water and most

organic solvents (e.g., DMF,

DMSO, CH2Cl2)

[1][2]

Purity Typically >95% [2]

Storage -20°C, desiccated [1]

Synthesis and Characterization
The synthesis of m-PEG48-amine typically starts from its hydroxyl-terminated precursor, m-

PEG48-OH. A common synthetic route involves a two-step process: conversion of the terminal

hydroxyl group to an azide, followed by reduction to a primary amine. While a specific protocol

for the 48-unit PEG is not readily available in the public domain, the following represents a

generalized and plausible synthetic scheme based on established methods for similar

molecules.[5]

Experimental Protocol: Synthesis of m-PEG48-amine
Step 1: Azidation of m-PEG48-OH via Mitsunobu Reaction

Dissolve m-PEG48-OH (1 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous

tetrahydrofuran (THF).

Cool the solution to 0°C in an ice bath.

Add diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise to the solution while

stirring.
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Slowly add a solution of diphenylphosphoryl azide (DPPA) (1.5 equivalents) in anhydrous

THF.

Allow the reaction to warm to room temperature and stir for 12-24 hours.

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-

mass spectrometry (LC-MS).

Once the reaction is complete, concentrate the solution under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain m-PEG48-azide.

Step 2: Reduction of m-PEG48-azide to m-PEG48-amine

Dissolve the m-PEG48-azide from the previous step in a mixture of THF and water.

Add an excess of a reducing agent, such as triphenylphosphine or by catalytic hydrogenation

using palladium on carbon (Pd/C) under a hydrogen atmosphere.

Stir the reaction at room temperature until the azide is fully converted to the amine, as

monitored by TLC or LC-MS.

If using triphenylphosphine, the triphenylphosphine oxide byproduct can be precipitated and

removed by filtration.

If using catalytic hydrogenation, filter the reaction mixture through Celite to remove the

catalyst.

Concentrate the filtrate under reduced pressure.

Purify the final product, m-PEG48-amine, by recrystallization or column chromatography.

Characterization
The successful synthesis and purity of m-PEG48-amine are confirmed using various analytical

techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is used to confirm the

presence of the terminal amine group and the characteristic repeating ethylene glycol units.

The integration of the peaks corresponding to the protons adjacent to the amine group

versus the methoxy protons can be used to assess the degree of functionalization.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is employed to identify

the functional groups present in the molecule. The disappearance of the azide peak (around

2100 cm⁻¹) and the appearance of N-H stretching vibrations (around 3300-3500 cm⁻¹) from

the primary amine confirm the successful reduction. The prominent C-O-C stretching of the

PEG backbone will also be visible.[7][8]

Mass Spectrometry (MS): Techniques such as MALDI-TOF or ESI-MS are used to confirm

the molecular weight of the final product.

The following diagram illustrates the general workflow for the synthesis and characterization of

m-PEG-amine.
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Synthesis and Characterization Workflow of m-PEG48-amine.

Applications in Drug Development
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The primary amine group of m-PEG48-amine is nucleophilic and can readily react with various

electrophilic functional groups, such as carboxylic acids, activated esters (e.g., N-

hydroxysuccinimide esters), and aldehydes, to form stable amide or imine bonds. This

reactivity makes it a versatile tool for bioconjugation.

Antibody-Drug Conjugates (ADCs)
In the context of ADCs, m-PEG48-amine can be used as a hydrophilic linker to attach a

cytotoxic payload to an antibody. The long PEG chain can improve the solubility of the ADC,

reduce aggregation, and potentially shield the payload from premature degradation, thereby

improving its pharmacokinetic profile.[9][10]

The following diagram illustrates the general mechanism of action for an antibody-drug

conjugate.
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Mechanism of Action of an Antibody-Drug Conjugate.
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Proteolysis-Targeting Chimeras (PROTACs)
m-PEG48-amine is extensively used as a linker in the synthesis of PROTACs. PROTACs are

heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin

ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target

protein. The length and flexibility of the PEG linker are critical for the formation of a stable

ternary complex between the target protein, the PROTAC, and the E3 ligase.

The following diagram illustrates the general mechanism of action for a PROTAC.
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Mechanism of Action of a PROTAC.

Experimental Protocol: General Amide Coupling using
m-PEG48-amine
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This protocol describes a general procedure for conjugating m-PEG48-amine to a molecule

containing a carboxylic acid group, a common step in the synthesis of ADCs and PROTACs.

Activation of the Carboxylic Acid:

Dissolve the carboxylic acid-containing molecule (1 equivalent) in an anhydrous aprotic

solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

Add a coupling agent, such as HATU (1.1 equivalents) or a mixture of EDC (1.5

equivalents) and NHS (1.5 equivalents).

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2-3 equivalents), to

the reaction mixture.

Stir the reaction at room temperature for 15-30 minutes to activate the carboxylic acid.

Coupling with m-PEG48-amine:

Dissolve m-PEG48-amine (1-1.2 equivalents) in the same anhydrous solvent.

Add the m-PEG48-amine solution to the activated carboxylic acid mixture.

Stir the reaction at room temperature for 2-24 hours. The reaction progress can be

monitored by LC-MS or TLC.

Work-up and Purification:

Once the reaction is complete, quench any unreacted activating agents with a small

amount of water.

Remove the solvent under reduced pressure.

The crude product can be purified by an appropriate method, such as preparative high-

performance liquid chromatography (HPLC) or column chromatography on silica gel, to

yield the desired conjugate.

Conclusion
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m-PEG48-amine is a highly valuable and versatile tool in the field of drug development and

bioconjugation. Its well-defined structure, high hydrophilicity, and reactive terminal amine group

make it an excellent choice for a linker in the construction of complex therapeutic modalities

like ADCs and PROTACs. The ability of the long PEG chain to improve the physicochemical

and pharmacokinetic properties of the conjugated molecules makes m-PEG48-amine a key

enabling technology for the development of next-generation targeted therapies. While specific,

detailed experimental data for the 48-unit version can be elusive in public literature, the well-

established chemistry of PEG derivatives provides a solid foundation for its synthesis and

application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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